molecular formula C11H15NO B1266783 1-(4-(Dimethylamino)phenyl)propan-1-one CAS No. 26672-58-2

1-(4-(Dimethylamino)phenyl)propan-1-one

Cat. No. B1266783
CAS RN: 26672-58-2
M. Wt: 177.24 g/mol
InChI Key: ONCICIKBSHQJTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-(Dimethylamino)phenyl)propan-1-one and related compounds involves reactions such as the Mannich reaction and the use of Grignard reagents. For example, stereochemistry studies in mannich bases have demonstrated the stereospecific synthesis of diastereoisomeric compounds related to 1-(4-(Dimethylamino)phenyl)propan-1-one, showcasing the complexity and precision required in its synthesis (Angiolini et al., 1969).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(4-(Dimethylamino)phenyl)propan-1-one has been analyzed through various spectroscopic techniques. For instance, the structure and spectroscopic data of similar molecules have been calculated using density functional methods, providing insights into vibrational frequencies, chemical shifts, and absorption wavelengths (Asiri et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving 1-(4-(Dimethylamino)phenyl)propan-1-one derivatives can lead to a wide array of products, depending on the reactants and conditions. For example, reactions with aryl α-bromoacetophenones have been explored, yielding products with different chemical structures and properties, highlighting the reactivity and versatility of these compounds (Garcia et al., 1992).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, play a crucial role in the application and handling of 1-(4-(Dimethylamino)phenyl)propan-1-one. Studies on similar compounds have detailed their crystal structure and hydrogen bonding patterns, which are vital for understanding their physical behavior and interactions (Kant et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electron distribution, are fundamental aspects of 1-(4-(Dimethylamino)phenyl)propan-1-one. Investigations into related compounds have provided insights into their charge-transfer complexes, electronic spectra, and molecular orbitals, offering a deeper understanding of their chemical nature and potential applications (Ito et al., 1996).

Scientific Research Applications

Nonlinear Optical Properties

1-(4-(Dimethylamino)phenyl)propan-1-one and its derivatives have been explored for their nonlinear optical properties. These compounds exhibit unique behaviors under different laser intensities, such as a transition from saturable absorption to reverse saturable absorption. Such characteristics make them potential candidates for applications in optical devices like optical limiters (Rahulan et al., 2014).

Electropolymerization Studies

Studies on silicon naphthalocyanines with substituents derived from 1-(4-(Dimethylamino)phenyl)propan-1-one have shown interesting electropolymerization properties. These compounds demonstrate non-aggregation behavior in various solvents and undergo oxidative electropolymerization, indicating potential use in electrochemical applications (Bıyıklıoğlu & Alp, 2017).

Synthesis of Diverse Chemical Libraries

Derivatives of 1-(4-(Dimethylamino)phenyl)propan-1-one have been used to generate diverse chemical libraries. These compounds are versatile in undergoing various chemical reactions, including alkylation and ring closure, leading to the production of a wide range of structurally diverse compounds, which is significant in drug discovery and materials science (Roman, 2013).

Antibacterial and Antifungal Activities

Some derivatives of 1-(4-(Dimethylamino)phenyl)propan-1-one have shown promising antibacterial and antifungal activities. This makes them valuable for further exploration in the field of antimicrobial research (Swarnkar, Ameta, & Vyas, 2014).

Fluorescent Chemosensor Applications

Certain derivatives of 1-(4-(Dimethylamino)phenyl)propan-1-one have been utilized as fluorescent chemosensors, particularly for metal ion detection. This application is crucial in environmental monitoring and diagnostics (Singh, Sindhu, & Khurana, 2014).

Crystallographic Studies

Crystallographic studies of chalcone derivatives, including those with the 1-(4-(Dimethylamino)phenyl)propan-1-one moiety, provide insights into their molecular structure, which is essential in understanding their chemical behavior and potential applications in material science (Liu et al., 2002).

Antituberculosis Activity

Research has shown that some derivatives of 1-(4-(Dimethylamino)phenyl)propan-1-one exhibit antituberculosis activity. This finding is significant for the development of new therapeutic agents against tuberculosis (Omel’kov, Fedorov, & Stepanov, 2019).

Nonlinear Optical Material Research

Pyrene derivatives, including those containing the 1-(4-(Dimethylamino)phenyl)propan-1-one unit, have been studied for their potential as broadband nonlinear optical materials. Such materials are important in developing advanced optical technologies (Wu et al., 2017).

Enantioselective Reduction in Drug Synthesis

The compound has been used in the enantioselective reduction of β-amino ketones, which is crucial in the synthesis of certain antidepressants. This application highlights its significance in pharmaceutical manufacturing (Zhang et al., 2015).

Photophysical Studies

Photophysical studies of dimethylamino chalcones, including derivatives of 1-(4-(Dimethylamino)phenyl)propan-1-one, have explored their potential as laser dyes. These studies contribute to the development of new optical materials (Ibnaouf et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, “3-Dimethylaminopropiophenone hydrochloride”, indicates that it is toxic if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also classified as a skin sensitizer .

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-4-11(13)9-5-7-10(8-6-9)12(2)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCICIKBSHQJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181196
Record name 1-Propanone, 1-(4-(dimethylamino)phenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Dimethylamino)phenyl)propan-1-one

CAS RN

26672-58-2
Record name 1-[4-(Dimethylamino)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26672-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propiophenone, 4'-(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026672582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanone, 1-(4-(dimethylamino)phenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Moschel, D Schollmeyer, H Detert - Acta Crystallographica Section …, 2011 - scripts.iucr.org
The title compound, C22H26N4, was prepared from p-dimethylaminopropiophenone in six steps. The molecule has no crystallographic symmetry. The dihedral angles between the …
Number of citations: 4 scripts.iucr.org
PQ Huang, YH Huang, KJ Xiao - The Journal of Organic …, 2016 - ACS Publications
The direct transformation of common secondary amides into aromatic ketimines and aromatic ketones with C–C bond formation is described. The reaction can also be used for N-…
Number of citations: 55 pubs.acs.org
H Liu, C Cai, Y Ding, J Chen, B Liu, Y Xia - ACS omega, 2020 - ACS Publications
An efficient method to access (E)-trisubstituted alkenes is reported via cobalt-catalyzed isomerization of 1,1-disubstituted alkenes using a phosphine-amido-oxazoline ligand. The …
Number of citations: 22 pubs.acs.org
MJ Grigalunas - 2017 - search.proquest.com
The improvement and discovery of new chemical reactions can provide a way to more rapidly access fine chemicals. These reactions are especially desirable if they can be conducted …
Number of citations: 2 search.proquest.com

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